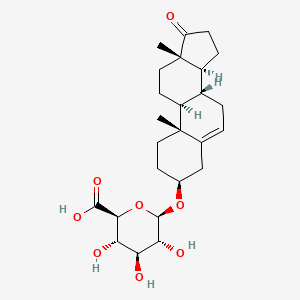

Dehydroisoandrosterone 3-glucuronide is a steroid glucosiduronic acid having dehydroepiandrosterone as the steroid component. It has a role as a metabolite. It derives from a beta-D-glucuronic acid and a dehydroepiandrosterone.

Dehydroepiandrosterone 3-glucuronide

CAS No.: 3331-64-4

Cat. No.: VC1572930

Molecular Formula: C25H36O8

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3331-64-4 |

|---|---|

| Molecular Formula | C25H36O8 |

| Molecular Weight | 464.5 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C25H36O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31)/t13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |

| Standard InChI Key | GLONBVCUAVPJFV-PCDHEYSGSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |

| SMILES | CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

| Canonical SMILES | CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

Introduction

Structural Characteristics and Chemical Properties

Dehydroepiandrosterone 3-glucuronide, also known as Dehydroisoandrosterone 3-glucuronide, is a steroid glucosiduronic acid with dehydroepiandrosterone as the steroid component. It functions as a metabolite in biological systems and is structurally related to beta-D-glucuronic acid and dehydroepiandrosterone . The compound results from the conjugation of DHEA with glucuronic acid at the 3-position of the steroid nucleus.

Chemical Identity and Physical Properties

The compound possesses specific chemical and physical characteristics that define its behavior in biological systems and laboratory settings.

Table 1: Chemical and Physical Properties of Dehydroepiandrosterone 3-Glucuronide

| Property | Value |

|---|---|

| Molecular Formula | C25H36O8 |

| Molecular Weight | 464.5 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Chemical Class | Steroid glucuronide |

| Physical State | Solid (presumed based on similar compounds) |

| Solubility | Water-soluble (characteristic of glucuronides) |

The molecular structure consists of the steroid DHEA linked to glucuronic acid through a beta-glycosidic bond at the 3-position hydroxyl group of the steroid nucleus . This conjugation significantly increases the water solubility of the compound compared to the parent DHEA molecule.

Nomenclature and Identification

Throughout scientific literature, this compound appears under various synonyms, which can sometimes lead to confusion when reviewing research findings.

Table 2: Alternative Names and Identifiers for Dehydroepiandrosterone 3-Glucuronide

| Alternative Name/Identifier | Type |

|---|---|

| Dehydroepiandrosterone 3-glucuronide | Primary name |

| CHEMBL2074982 | Chemical database identifier |

| CHEBI:68834 | Chemical database identifier |

| Dehydroepiandrosterone 3-glucuronoside | Synonym |

| Dehydroepiandrosterone glucopyranuronoside | Synonym |

| Dehydroisoandrosterone 3-glucuronide | Alternative name |

| 3-(glucuronide)-(3-beta)-androst-5-en-17-one | Systematic name |

| Androst-5-en-17-one, 3-(glucuronide)-, (3.beta.)- | Alternative systematic name |

| CAS: 3331-64-4 | Registry number |

Biochemical Role and Metabolism

Dehydroepiandrosterone 3-glucuronide represents a key metabolite in the steroid biotransformation pathway. Understanding its position in steroid metabolism provides insight into hormonal regulation and excretion mechanisms.

Biosynthetic Pathway

The formation of dehydroepiandrosterone 3-glucuronide occurs primarily through the action of UDP-glucuronosyltransferases (UGTs) in the liver. These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the 3-hydroxyl group of DHEA . This conjugation reaction is a critical phase II detoxification process that increases the water solubility of DHEA, facilitating its elimination from the body.

The reaction can be described as:

DHEA + UDP-glucuronic acid → Dehydroepiandrosterone 3-glucuronide + UDP

The enzyme-catalyzed reaction is highly specific, targeting the 3-hydroxyl position of the steroid molecule. This specificity is important in the context of steroid metabolism, as it affects the biological activity and clearance of the hormone.

Physiological Significance

As a glucuronide conjugate, dehydroepiandrosterone 3-glucuronide serves primarily as an excretory form of DHEA. The parent compound, DHEA, is one of the most abundant steroid hormones in human circulation and serves as a precursor for both androgens and estrogens .

While the parent DHEA can be converted to testosterone and androstenedione, the glucuronide conjugate represents a terminal metabolite in which the steroid's biological activity is significantly reduced . This conjugation process is therefore an important regulatory mechanism for controlling the biological activity of DHEA.

Table 3: Comparative Metabolic Parameters of DHEA and Related Compounds

| Parameter | DHEA | DHEA Sulfate | DHEA 3-Glucuronide |

|---|---|---|---|

| Formation | Adrenal secretion, Peripheral desulfation | Adrenal secretion, Sulfotransferase activity | UGT activity on DHEA |

| Biological Activity | Active precursor | Storage form | Excretory form |

| Clearance Rate | Relatively fast | Slow (t½ = 13.7 h) | Presumed fast (characteristic of glucuronides) |

| Protein Binding | Moderate | High (95% to albumin) | Lower than DHEA sulfate |

| Major Function | Hormone precursor | Circulating reservoir | Elimination product |

Analytical Detection and Quantification

The accurate detection and measurement of dehydroepiandrosterone 3-glucuronide in biological samples is essential for research involving steroid metabolism and endocrine function.

Analytical Methods

While the search results don't provide specific methods for dehydroepiandrosterone 3-glucuronide, similar glucuronide conjugates like estrone-3-glucuronide are typically analyzed using enzyme immunoassay techniques . By extrapolation, similar approaches would likely be applicable to dehydroepiandrosterone 3-glucuronide.

Modern analytical methods for steroid glucuronides generally include:

-

Liquid chromatography-mass spectrometry (LC-MS/MS)

-

Gas chromatography-mass spectrometry (GC-MS) after hydrolysis

-

Enzyme immunoassays (EIA)

-

Radioimmunoassay (RIA)

Each method offers different advantages in terms of sensitivity, specificity, and throughput for detecting and quantifying steroid glucuronides in biological matrices.

Research Findings and Clinical Significance

Research involving dehydroepiandrosterone 3-glucuronide has provided insights into steroid metabolism and potential clinical applications.

Metabolic Studies

Studies on DHEA metabolism have revealed important information about the role of glucuronidation in steroid clearance. While DHEA and its sulfate (DHEA-S) are important precursors for androgens and estrogens, their glucuronide metabolites represent end products of metabolism .

In a study examining the effects of DHEA administration, researchers found that serum concentrations of testosterone, dihydrotestosterone (DHT), estrone (E1), and estradiol (E2) were poor indicators of total androgenic and estrogenic activity . Instead, the esterified metabolites of DHT appeared to be more reliable markers of the total androgen pool, as they directly reflected the intracrine formation of androgens in tissues possessing the steroidogenic enzymes required to transform inactive precursors like DHEA and DHEA-S into DHT .

Synthesis and Production Methods

Understanding the synthetic pathways for producing dehydroepiandrosterone 3-glucuronide is important for research applications and potential pharmaceutical development.

Chemical Synthesis Approaches

While the search results don't provide specific synthetic routes for dehydroepiandrosterone 3-glucuronide, they do offer insights into the preparation of DHEA, which would be the precursor for synthesizing the glucuronide conjugate .

A typical approach for synthesizing steroid glucuronides involves:

-

Protection of reactive groups on the steroid molecule except for the target hydroxyl group

-

Coupling of the protected steroid with a glucuronic acid donor using appropriate catalysts

-

Deprotection to yield the final steroid glucuronide

For dehydroepiandrosterone 3-glucuronide specifically, the 3-hydroxyl group of DHEA would be the target for glucuronidation, while the 17-ketone group would typically remain unreacted.

Enzymatic Synthesis

Enzymatic approaches using UDP-glucuronosyltransferases represent a more biomimetic route to synthesizing dehydroepiandrosterone 3-glucuronide. These methods can offer advantages in terms of regioselectivity and stereospecificity compared to chemical synthesis methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume